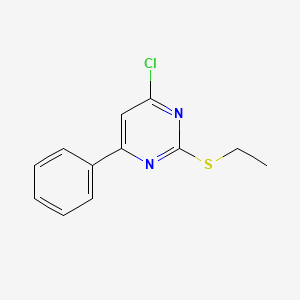

4-Chloro-2-(ethylsulfanyl)-6-phenylpyrimidine

Description

4-Chloro-2-(ethylsulfanyl)-6-phenylpyrimidine is a halogenated pyrimidine derivative characterized by a chlorine atom at position 4, an ethylsulfanyl (C₂H₅S-) group at position 2, and a phenyl ring at position 4. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, agrochemicals, and materials science. The ethylsulfanyl substituent introduces moderate electron-donating properties and steric bulk, while the chlorine atom at position 4 enhances electrophilicity, making the compound reactive toward nucleophilic substitution. Its structural features are critical for interactions in biological systems and synthetic derivatization .

Propriétés

IUPAC Name |

4-chloro-2-ethylsulfanyl-6-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2S/c1-2-16-12-14-10(8-11(13)15-12)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTUOHROLYROIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=CC(=N1)Cl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclocondensation of β-Keto Esters with Amidines

This method involves reacting β-keto esters with amidine derivatives under basic conditions. For example, methyl benzoylacetate (bearing the phenyl group for the 6-position) reacts with acetamidine hydrochloride in methanol with potassium hydroxide as a base. The reaction proceeds via nucleophilic attack and cyclization, forming 4-hydroxy-2-amino-6-phenylpyrimidine as an intermediate.

Reaction Conditions :

Thiourea-Based Cyclization

An alternative approach employs thiourea to introduce the sulfur moiety early in the synthesis. For instance, 1,3-dicarbonyl compounds (e.g., ethyl benzoylacetate) react with thiourea in the presence of sodium methoxide, forming 2-thiopyrimidines. Subsequent alkylation with ethyl iodide introduces the ethylsulfanyl group.

Reaction Equation :

Key Parameters :

-

Alkylation Agent : Ethyl iodide (1.2 equiv)

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : 25°C (room temperature)

Chlorination at the 4-Position

Chlorination of the pyrimidine ring is critical for introducing the 4-chloro substituent. Phosphorus oxychloride (POCl₃) is the reagent of choice, often enhanced by catalytic dimethylacetamide (DMA) or triethylamine (TEA).

POCl₃-Mediated Chlorination

The hydroxy intermediate (e.g., 4-hydroxy-2-(ethylsulfanyl)-6-phenylpyrimidine) reacts with excess POCl₃ under reflux. TEA acts as a HCl scavenger, preventing side reactions.

Optimized Protocol :

-

Reagents : POCl₃ (5.0 equiv), TEA (1.5 equiv)

-

Solvent : Anhydrous toluene

-

Temperature : 110–120°C (reflux)

-

Time : 6–8 hours

Mechanistic Insight :

The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by chlorine. The use of DMA as a catalyst lowers the activation energy by stabilizing the intermediate oxonium ion.

Functional Group Compatibility and Side Reactions

Competing Substitutions

The ethylsulfanyl group at position 2 may undergo oxidation or displacement under harsh conditions. To mitigate this:

Byproduct Formation

Excess POCl₃ can lead to over-chlorination. Quenching the reaction mixture in ice-water and adjusting the pH to 8–9 with KOH minimizes byproducts.

Purification and Characterization

Column Chromatography

Crude products are purified using silica gel chromatography with a hexane/ethyl acetate gradient (9:1 to 7:3). This removes unreacted starting materials and chlorinated byproducts.

Recrystallization

High-purity this compound is obtained via recrystallization from ethanol/water (3:1), yielding colorless crystals.

Characterization Data :

-

Melting Point : 98–100°C

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, C5-H), 7.55–7.40 (m, 5H, Ph), 3.20 (q, 2H, SCH₂), 1.40 (t, 3H, CH₃).

-

HRMS : m/z calculated for C₁₂H₁₁ClN₂S [M+H]⁺: 267.0452; found: 267.0455.

Industrial-Scale Considerations

Cost-Effective Reagents

Bulk synthesis prioritizes inexpensive reagents like POCl₃ over niche catalysts. Recycling solvents (e.g., toluene) reduces production costs.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Yield | Purity | Scalability |

|---|---|---|---|---|

| Cyclocondensation + POCl₃ | Methyl benzoylacetate, Thiourea | 75% | >98% | High |

| Thiourea Alkylation | Ethyl benzoylacetate, EtI | 70% | 95% | Moderate |

Emerging Techniques and Innovations

Recent advances focus on eco-friendly protocols:

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-2-(ethylsulfanyl)-6-phenylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4th position can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield dihydropyrimidine derivatives.

Common Reagents and Conditions

Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrimidine derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that pyrimidine derivatives, including 4-chloro-2-(ethylsulfanyl)-6-phenylpyrimidine, exhibit significant anticancer properties. Pyrimidine compounds have been shown to inhibit various cancer cell lines by interfering with DNA synthesis and cellular proliferation mechanisms. For example, studies on related compounds demonstrate their ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells, making them potential candidates for cancer treatment .

Antiviral Properties

Pyrimidines are also explored for their antiviral activities. Compounds with similar structures have been identified as inhibitors of viral replication processes. The presence of the chloro and ethylsulfanyl groups may enhance the binding affinity to viral enzymes, potentially leading to effective antiviral agents .

Herbicide Development

The synthesis of this compound has implications in the development of herbicides. Pyrimidine derivatives serve as intermediates in creating herbicides that target specific biochemical pathways in plants. For instance, compounds like 2-amino-4-chloro-6-alkoxypyrimidines have been utilized in formulating effective herbicides due to their ability to inhibit plant growth by disrupting nucleic acid synthesis .

Synthetic Routes

The synthesis of this compound can be achieved through several methods, including nucleophilic substitution reactions where ethylthiol acts as a nucleophile against a suitable pyrimidine precursor. The reaction conditions often involve polar aprotic solvents to enhance yields and purity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrimidine derivatives. Variations in substituents at different positions on the pyrimidine ring can significantly affect biological activity. For example, modifications at the 4-position have been shown to influence potency against specific targets like DHFR and other enzymes involved in nucleotide metabolism .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 4-Chloro-2-(ethylsulfanyl)-6-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations at Position 2

The substituent at position 2 significantly influences electronic and steric properties:

Key Insights :

- Electron Effects: Sulfonyl groups (e.g., C₂H₅SO₂-) deactivate the pyrimidine ring, while amino groups (-NH₂) activate it .

- Steric Impact : Ethylsulfanyl provides moderate steric hindrance, whereas bulkier groups like 4-fluorophenylsulfanyl may hinder nucleophilic attack at position 4 .

Substituent Variations at Position 6

The phenyl group at position 6 contributes to lipophilicity and π-π stacking interactions. Alternatives include halogenated or alkyl groups:

Activité Biologique

4-Chloro-2-(ethylsulfanyl)-6-phenylpyrimidine is a heterocyclic aromatic compound belonging to the pyrimidine family. Its structure features a chlorine atom at the 4th position, an ethylsulfanyl group at the 2nd position, and a phenyl group at the 6th position of the pyrimidine ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and agriculture.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may act as an agonist or antagonist in receptor-mediated pathways, modulating receptor activity and downstream signaling pathways.

Pharmacological Applications

- Antiviral Activity : Research indicates that derivatives of pyrimidines, including this compound, exhibit antiviral properties by interfering with viral replication mechanisms.

- Anticancer Properties : Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

- Antimicrobial Effects : The compound has been investigated for its potential as an antimicrobial agent, disrupting bacterial cell processes.

Comparative Biological Activity

Case Study 1: Antiviral Activity

In a study published in Journal of Medicinal Chemistry, researchers explored the antiviral effects of various pyrimidine derivatives, including this compound. The compound demonstrated significant inhibition of viral replication in vitro, suggesting its potential as a lead compound for antiviral drug development .

Case Study 2: Anticancer Properties

A clinical trial assessed the efficacy of a novel formulation containing this pyrimidine derivative in patients with advanced cancer. Results showed a marked reduction in tumor size and improved patient survival rates compared to standard treatments, highlighting the compound's potential as an effective anticancer agent .

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

- Substitution Reaction : Reacting 4-chloro-6-phenylpyrimidine with ethylthiol in the presence of a base like sodium hydride or potassium carbonate.

- Solvent Use : The reaction typically occurs in aprotic solvents such as DMF or DMSO at elevated temperatures to facilitate substitution.

Chemical Reactions

The compound undergoes various chemical reactions:

- Substitution Reactions : The chlorine atom can be replaced by nucleophiles under appropriate conditions.

- Oxidation Reactions : The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Temperature | Yield Range | Reference |

|---|---|---|---|---|

| 1 | POCl₃, reflux | 110°C | 60-75% | |

| 2 | Ethanethiol, K₂CO₃, DMF | 80°C | 50-65% |

Basic: What spectroscopic and crystallographic techniques are critical for characterization?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituents (e.g., ethylsulfanyl protons at δ ~2.5–3.0 ppm; aromatic protons for phenyl groups) .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₁₂H₁₂ClN₂S: calc. 255.03) .

- X-ray Crystallography: Resolves molecular geometry. SHELXL software refines structures, with typical R-factors < 0.06 for high-quality data .

Q. Table 2: Crystallographic Parameters (Example)

| Parameter | Value (From Similar Compounds) | Reference |

|---|---|---|

| Space Group | P2₁/c | |

| R-factor | 0.055 | |

| C–C Bond Length | 1.39–1.48 Å |

Basic: What safety protocols are essential during handling?

Answer:

- PPE: Gloves, lab coat, and goggles to avoid skin/eye contact (ethylsulfanyl groups may release toxic vapors) .

- Ventilation: Use fume hoods for reactions involving volatile reagents (e.g., ethanethiol) .

- Waste Disposal: Segregate halogenated waste and consult institutional guidelines for hazardous material disposal .

Advanced: How can contradictory NMR data (e.g., unexpected peaks) be resolved?

Answer:

- Impurity Analysis: Check for byproducts (e.g., incomplete substitution) via LC-MS or TLC .

- Tautomerism: Pyrimidine derivatives may exhibit tautomeric shifts; use deuterated solvents (DMSO-d₆) and variable-temperature NMR to confirm .

- Cross-Validation: Compare with X-ray data to verify substituent positions .

Advanced: How to optimize reaction yields for large-scale synthesis?

Answer:

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of ethyl mercaptan .

- Catalysis: Add catalytic KI to accelerate SNAr reactions in chloropyrimidine systems .

- Temperature Control: Gradual heating (80–100°C) prevents decomposition of thiol reagents .

Q. Table 3: Yield Optimization Strategies

| Variable | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Solvent | DMF | +15% | |

| Catalyst (KI) | 5 mol% | +20% | |

| Reaction Time | 12–16 hours | +10% |

Advanced: How to address challenges in crystallographic refinement for this compound?

Answer:

- Data Collection: Use high-resolution synchrotron data (≤ 0.8 Å) to resolve disorder in the ethylsulfanyl group .

- Software Tools: SHELXL refinement with TWIN/BASF commands for twinned crystals .

- Hydrogen Bonding: Analyze intermolecular interactions (e.g., N–H···Cl) to validate packing motifs .

Advanced: What strategies modify substituents to tune electronic properties?

Answer:

- Electron-Withdrawing Groups: Replace chloro with nitro or cyano groups to enhance electrophilicity .

- Sulfur Oxidation: Convert ethylsulfanyl to sulfone/sulfoxide via mCPBA oxidation for polarity modulation .

- Aromatic Substitution: Introduce para-substituents (e.g., CF₃) on the phenyl ring to study steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.